molecular formula C23H26ClN3O4 B6507852 1-(3-chloro-4-methoxyphenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one CAS No. 900012-65-9

1-(3-chloro-4-methoxyphenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one

Número de catálogo: B6507852
Número CAS: 900012-65-9
Peso molecular: 443.9 g/mol
Clave InChI: GZPPIRGUGZEAFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 1,2-dihydropyrazin-2-one core substituted with a 3-chloro-4-methoxyphenyl group at position 1 and a [2-(3,4-diethoxyphenyl)ethyl]amino moiety at position 2. The substituents suggest a balance of lipophilicity (chloro, methoxy, diethoxy groups) and electronic modulation, which may influence solubility and target binding .

Propiedades

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[2-(3,4-diethoxyphenyl)ethylamino]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O4/c1-4-30-20-8-6-16(14-21(20)31-5-2)10-11-25-22-23(28)27(13-12-26-22)17-7-9-19(29-3)18(24)15-17/h6-9,12-15H,4-5,10-11H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPPIRGUGZEAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence. Key differences lie in core heterocycles, substituent patterns, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name / Example ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound 1,2-Dihydropyrazin-2-one 3-Cl-4-OCH₃Ph; [2-(3,4-(OEt)₂Ph)ethyl]amino ~450–500 (estimated) Not reported
Example 62 () Pyrazolo[3,4-d]pyrimidine 5-Methylthiophen-2-yl; 3-FPh; 5-F chromen-4-one 560.2 227–230
Example 132 () Pyrazolo[3,4-d]pyrimidine 4-Ethoxy-3-CF₃Ph; 3-FPh; 5-F chromen-4-one 608.1 225–227
Example 60 () Pyrazolo[3,4-c]pyrimidine 4-Sulfonamidephenyl; 3-FPh; 5-F chromen-4-one 599.1 242–245

Key Observations

Core Heterocycles: The target compound’s 1,2-dihydropyrazin-2-one core is distinct from the pyrazolo-pyrimidine scaffolds in Examples 62, 132, and 60.

Substituent Effects :

  • Halogenation : The target compound’s 3-chloro group contrasts with fluorine substituents in the pyrazolo-pyrimidine derivatives. Chlorine may confer greater lipophilicity and steric bulk compared to fluorine .
  • Alkoxy Groups : The 4-methoxy and 3,4-diethoxy substituents in the target compound likely enhance solubility compared to the trifluoromethyl (CF₃) group in Example 132, which increases lipophilicity .

Physicochemical Properties :

  • Molecular Weight : The target compound’s estimated molecular weight (450–500 g/mol) is lower than the pyrazolo-pyrimidine derivatives (560–608 g/mol), possibly due to the absence of a chromen-4-one moiety .
  • Melting Points : Pyrazolo-pyrimidine derivatives exhibit higher melting points (225–245°C), likely due to stronger intermolecular interactions (e.g., π-stacking, hydrogen bonding) from their fused aromatic cores .

Synthetic Pathways: The pyrazolo-pyrimidine derivatives in the evidence were synthesized via Suzuki-Miyaura coupling (e.g., boronic acids and Pd catalysts), a common strategy for aryl-aryl bond formation . The target compound’s dihydropyrazinone core may require alternative methods, such as cyclocondensation or nucleophilic substitution.

Hydrogen-Bonding Potential: The dihydropyrazinone’s ketone oxygen can act as a hydrogen-bond acceptor, while the pyrazolo-pyrimidine cores offer multiple nitrogen atoms for donor/acceptor interactions. These differences may influence crystal packing (as per ) and target binding .

Research Implications and Limitations

  • The dihydropyrazinone core may target different pathways, but further studies are needed .
  • Structural Diversity: The comparison highlights the impact of core heterocycles on drug-like properties. Substituting dihydropyrazinone with pyrazolo-pyrimidine could modulate bioavailability and target selectivity.
  • Data Gaps : Absence of solubility, stability, and bioactivity data for the target compound limits functional comparisons.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.